molecular formula C19H21FN2O B2401995 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 1798512-81-8

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No. B2401995
CAS RN: 1798512-81-8
M. Wt: 312.388
InChI Key: BCKAYCCHTGUDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone, also known as FPAE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that plays a key role in the regulation of anxiety and depression. 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to increase the release of GABA in the brain, leading to its anxiolytic and antidepressant effects. In cancer cells, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to inhibit the activity of the enzyme histone deacetylase, leading to the activation of tumor suppressor genes and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to have a number of biochemical and physiological effects. In animal models, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to reduce anxiety and depression-like behaviors. It has also been shown to have antinociceptive effects, reducing the perception of pain. In cancer cells, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone in lab experiments is its specificity for the GABAergic system in the brain and its antiproliferative effects on cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone. One direction is the development of more efficient synthesis methods to improve its solubility in water. Another direction is the study of its potential use in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone could be studied further for its potential use in the development of novel anticancer drugs.

Synthesis Methods

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzylamine with 3-pyridylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a ring-closing reaction with 1,6-dibromohexane.

Scientific Research Applications

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been studied for its potential therapeutic applications in various fields, including neuroscience and cancer research. In neuroscience, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain. In cancer research, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]-2-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-18-8-6-16(7-9-18)17-5-1-2-11-22(14-17)19(23)12-15-4-3-10-21-13-15/h3-4,6-10,13,17H,1-2,5,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKAYCCHTGUDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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